molecular formula C13H16BrNO2 B105167 Tert-Butyl 5-Bromoisoindoline-2-Carboxylate CAS No. 201940-08-1

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Cat. No.: B105167
CAS No.: 201940-08-1
M. Wt: 298.18 g/mol
InChI Key: GOKHEUCWNVPUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Organic Synthesis

Tert-Butyl 5-bromoisoindoline-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique bromine substitution allows for various chemical transformations, making it a versatile reagent in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Specifically, it is studied for its role in developing small molecule antagonists targeting proteins involved in cancer progression, such as 53BP1. Research indicates that modifications of this compound can lead to effective inhibitors with potential anticancer properties .

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Histone Deacetylase Inhibition : It has shown potential in inhibiting histone deacetylases, leading to apoptosis in cancer cells.
  • Topoisomerase II Inhibition : The compound disrupts DNA replication processes in malignant cells.
  • Antioxidant Properties : It exhibits antioxidant activity that may mitigate oxidative stress in biological systems .

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

Cancer Cell Line Studies

Research has demonstrated significant cytotoxicity against human colon carcinoma cells (HCT116), with IC50 values indicating effective inhibition at nanomolar concentrations. The mechanism involves histone deacetylase inhibition and alterations in histone acetylation patterns .

In Vivo Models

Studies involving animal models have shown promising results for the compound's efficacy in reducing tumor size and improving survival rates when used as part of a therapeutic regimen against specific cancers.

Biological Activity

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate (TBBrI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of TBBrI, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Chemical Formula : C₁₃H₁₆BrNO₂
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 201940-08-1

TBBrI acts as a small molecule modulator of specific biological pathways. It has been identified as an antagonist of the 53BP1 protein, which plays a crucial role in DNA damage response and repair mechanisms. The modulation of 53BP1 can influence tumor growth and resistance to therapies, making TBBrI a candidate for further research in oncology.

Antagonistic Effects on 53BP1

Recent studies have demonstrated that TBBrI can inhibit the function of 53BP1, a protein associated with DNA damage response. The loss of 53BP1 function has been linked to increased tumor size and lower survival rates in various cancers, including colorectal cancer and glioblastoma .

Table 1: Inhibitory Concentration (IC50) Values for TBBrI

CompoundIC50 (μM)Reference
TBBrI29.0
UNC8531 (control)0.47
UNC95120.46

The IC50 value for TBBrI indicates moderate potency compared to other more potent antagonists like UNC8531 and UNC9512, suggesting that while TBBrI has activity, there may be room for optimization in future derivatives.

Study on Colorectal Cancer

In a study examining the role of 53BP1 in colorectal cancer, researchers found that compounds targeting this protein could sensitize tumors to chemotherapy agents like 5-fluorouracil. TBBrI was tested alongside other small molecules to assess its ability to enhance the effects of standard treatments . The findings indicated that while TBBrI showed some efficacy, it required further structural modifications to improve its potency.

Mechanistic Studies Using CRISPR/Cas9

TBBrI's interaction with 53BP1 was further explored using CRISPR/Cas9 gene-editing technology. This approach allowed researchers to observe the compound's effects on cellular repair mechanisms directly. Results indicated that inhibiting 53BP1 with TBBrI led to increased genomic instability in treated cells, reinforcing its potential role as a therapeutic agent in combination therapies aimed at enhancing DNA damage response pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 5-bromoisoindoline-2-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact.
  • Ventilation: Operate in a fume hood to avoid inhalation of vapors or dust.
  • Storage: Store in a cool, dry place (<25°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent degradation .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste. Neutralize residues with a 10% sodium bicarbonate solution before disposal .
  • Training: Only personnel trained in handling reactive brominated compounds should work with this material .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Key Reaction: Bromination of isoindoline precursors using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to room temperature.
  • Purification: Column chromatography with gradients of petroleum ether (PE)/ethyl acetate (EtOAc) (e.g., 70/30 to 60/40) yields >85% purity. Monitor via TLC (Rf ~0.15–0.35 in PE/EtOAc systems) .
  • Characterization: Confirm structure using 1H^1 \text{H} NMR (aromatic protons at δ 7.2–7.8 ppm, tert-butyl group at δ 1.4–1.6 ppm) and 13C^{13} \text{C} NMR (carbonyl signal at ~155–160 ppm) .

Table 1: Example Purification Conditions

Eluent Ratio (PE/EtOAc)Purity (%)Yield (%)Rf Value
70/30 → 60/4089500.15
100/0 → 60/4077780.35

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Multi-Technique Validation:
    • HRMS: Confirm molecular ion peak (e.g., [M+H+^+] at m/z 326.0488 for C13_{13}H16_{16}BrNO2_2) .
    • FT-IR: Identify carbonyl stretch (~1700–1750 cm1^{-1}) and C-Br vibration (~500–600 cm1^{-1}) .
    • X-ray Crystallography (if crystalline): Resolve hydrogen-bonding interactions and 3D packing, as seen in structurally similar carbamates .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?

Methodological Answer:

  • Dynamic Effects: Check for rotational barriers in the tert-butyl group using variable-temperature NMR (VT-NMR) to resolve splitting anomalies.
  • Impurity Analysis: Use 13C^{13} \text{C} DEPT or HSQC to distinguish between diastereomers or side products.
  • Computational Validation: Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., B3LYP/6-31G* level) .

Q. What strategies are effective in designing isoindoline-based analogs using this compound as a precursor?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Replace the bromine atom with aryl/heteroaryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd(PPh3_3)4_4 catalysis .
  • Amide Functionalization: Hydrolyze the tert-butyl carbamate group (using TFA/DCM) to generate a free amine for further derivatization .
  • Crystallography-Driven Design: Analyze hydrogen-bonding motifs (e.g., N-H···O interactions) to predict supramolecular assembly in solid-state analogs .

Q. What analytical approaches are recommended for assessing the environmental impact of this compound in research settings?

Methodological Answer:

  • Persistence Testing: Conduct OECD 301 biodegradation assays to estimate half-life in soil/water.
  • Ecotoxicity Screening: Use Daphnia magna acute toxicity tests (OECD 202) due to the lack of existing ecotoxicological data .
  • Soil Mobility: Perform HPLC-based log KocK_{oc} measurements to evaluate adsorption potential .
  • Computational Modeling: Apply EPI Suite or ECOSAR to predict bioaccumulation (BCF) and toxicity endpoints .

Properties

IUPAC Name

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHEUCWNVPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582872
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201940-08-1
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.